L-Erythro-Methoxamine Exhibits 4-Fold Higher Potency than Phenylephrine on Internal Anal Sphincter Contraction
In a direct comparative study of alpha-1 agonists on porcine internal anal sphincter strips, the L-erythro isomer of methoxamine demonstrated significantly higher potency than phenylephrine [1]. While the racemic methoxamine mixture and phenylephrine showed comparable potency (EC50 values of 74.7 µM and 58.3 µM, respectively), L-erythro-methoxamine was approximately four times more potent than phenylephrine, highlighting the critical importance of stereochemistry in this therapeutic application [1].
| Evidence Dimension | Potency to induce contraction (EC50) |
|---|---|
| Target Compound Data | L-Erythro-Methoxamine: EC50 = 17.6 µM |
| Comparator Or Baseline | Phenylephrine: EC50 = 58.3 µM; Racemic Methoxamine: EC50 = 74.7 µM |
| Quantified Difference | L-Erythro-Methoxamine is 3.3-fold more potent than phenylephrine and 4.2-fold more potent than racemic methoxamine. |
| Conditions | Porcine internal anal sphincter strips in a superfusion organ bath; drug exposure for 20 seconds to achieve stable tone. |
Why This Matters
For research focused on anorectal physiology or drug development for fecal incontinence, the specific isomer L-erythro-methoxamine (NRL001) is the required compound due to its quantifiably superior potency, making substitution with racemic methoxamine or phenylephrine unsuitable.
- [1] Jones, O. M., et al. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro. British Journal of Surgery, 90(7), 872-876. View Source
